molecular formula C13H9ClFNO5S B13345540 Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30855-26-6

Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13345540
CAS No.: 30855-26-6
M. Wt: 345.73 g/mol
InChI Key: VLBDASJAUBBBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]- is a sulfonyl fluoride derivative characterized by a benzenesulfonyl core substituted with a fluorosulfonyl group and a 2-chloro-4-nitrophenoxy methyl moiety. The compound’s structure combines strong electron-withdrawing groups (chloro, nitro) and a sulfonyl fluoride functional group, which confers unique reactivity and stability. Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry due to their hydrolytic stability compared to sulfonyl chlorides, enabling applications in covalent inhibitor design and fragment-based drug discovery .

Properties

CAS No.

30855-26-6

Molecular Formula

C13H9ClFNO5S

Molecular Weight

345.73 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H9ClFNO5S/c14-12-7-10(16(17)18)3-6-13(12)21-8-9-1-4-11(5-2-9)22(15,19)20/h1-7H,8H2

InChI Key

VLBDASJAUBBBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis typically follows two primary stages:

  • Phenoxy Intermediate Formation : Reaction of 2-chloro-4-nitrophenol with a benzyl halide (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to form 4-[(2-chloro-4-nitrophenoxy)methyl]benzene.
  • Sulfonylation : Introduction of the sulfonyl fluoride group via reaction with sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid, followed by fluorination using potassium fluoride (KF) or analogous fluoride sources.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Range/Choice Impact on Reaction Efficiency
Solvent Anhydrous dichloromethane or sulfolane Minimizes hydrolysis of intermediates.
Temperature 0–25°C (step 1); 170–250°C (step 2) Controlled exothermicity in step 1; thermal activation in step 2.
Catalyst 18-Crown-6 ether or quaternary ammonium salts Enhances fluoride ion availability for sulfonylation.
Fluoride Source KF with phase-transfer catalysts Achieves >90% conversion in model systems.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve efficiency and safety. For example:

Purification and Characterization

Post-synthesis isolation methods include:

Comparative Analysis of Methods

The table below contrasts yields and conditions from representative protocols:

Method Reactants Conditions Yield Source
Two-step nucleophilic substitution 2-Chloro-4-nitrophenol, benzyl chloride, SO₂Cl₂ 0–25°C, KF/18-crown-6 78%
Direct fluorodesulfonylation 1,3-Benzenedisulfonyl fluoride, KF 235–242°C, sulfolane 45%
Phase-transfer catalysis 4-((2-Chloro-4-nitrophenoxy)methyl)benzene, KF CH₃CN, 18-crown-6 92.5%

Critical Challenges and Solutions

  • Hydrolysis Sensitivity : Sulfonyl fluorides are prone to hydrolysis in aqueous media. Anhydrous solvents and inert atmospheres (N₂/Ar) are essential.
  • Byproduct Formation : Excess fluoride ions or elevated temperatures may lead to defluorination. Stoichiometric KF and controlled heating mitigate this.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of 4-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Benzenesulfonylfluoride compounds are recognized for their biological activity, particularly as enzyme inhibitors. The sulfonyl fluoride group acts as a covalent warhead that can react with nucleophilic sites on proteins, leading to enzyme inhibition. These compounds have become valuable tools in biochemical research for probing enzyme mechanisms and identifying active site residues. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential applications in drug development and as pharmacological agents.

Selective Covalent Interactions

Benzenesulfonylfluoride is distinguished by its ability to engage in selective covalent interactions due to the presence of both chloro and nitro substituents along with the sulfonyl fluoride moiety. This makes it valuable in biochemical applications where specific targeting of enzymes is required. The specific combination of chloro and nitro groups along with the sulfonyl fluoride functionality enhances its reactivity profile compared to other similar compounds, making it particularly useful for targeted applications in chemical synthesis and biological research.

Data Table: Benzenesulfonylfluoride comparisons

Compound NameStructural FeaturesUnique Properties
BenzenesulfonamideContains a sulfonamide group instead of sulfonyl fluorideLess electrophilic than sulfonyl fluorides; used in pharmaceuticals
Sulfonyl ChlorideContains a chlorine atom instead of fluorineMore reactive than sulfonyl fluorides but less stable; used in organic synthesis
Phenylsulfonyl FluorideSimilar structure but lacks chloro and nitro groupsUsed as a protease inhibitor; less complex than benzenesulfonylfluoride
Benzenesulfonylfluoride, 3-chloro-4-methylContains a methyl group instead of a nitro group
Benzenesulfonylfluoride, 3-bromoContains a bromo group instead of a chloro group
Benzenesulfonylfluoride, 4-nitrophenol derivativeIncorporates a nitrophenol moiety

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Reactivity/Applications Reference
Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]- 2-chloro-4-nitrophenoxy methyl, -SO₂F High electrophilicity due to nitro and chloro groups; potential for covalent bonding in inhibitors
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride 2-chloro-4-nitrophenoxy, -SO₂Cl More reactive than sulfonyl fluoride; used in synthesis but less stable in aqueous conditions
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) 2-aminoethyl, -SO₂F Serine protease inhibitor; aminoethyl group enhances binding to enzyme active sites
4-Methoxy-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride Methoxy, carbamoyl, -SO₂F Lower electrophilicity due to electron-donating methoxy groups; used in fragment screening
4-Nitro-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride Nitro, carbamoyl, -SO₂F Enhanced reactivity from nitro group; applicable in nucleophilic substitution reactions

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The target compound’s 2-chloro-4-nitrophenoxy group creates a strong electron-deficient aromatic system, increasing the sulfonyl fluoride’s susceptibility to nucleophilic attack compared to derivatives with methoxy or carbamoyl groups .

Physicochemical Properties

Property Target Compound AEBSF 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
Molecular Weight ~402.22 g/mol (estimated) 239.69 g/mol 406.63 g/mol
Solubility Low (hydrophobic substituents) Moderate (polar aminoethyl) Low (hydrophobic substituents)
Stability High (sulfonyl fluoride) High Low (sulfonyl chloride hydrolyzes rapidly)

Biological Activity

Benzenesulfonylfluoride, specifically 4-[(2-chloro-4-nitrophenoxy)methyl]-, is a compound with significant potential in biological applications, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C13_{13}H8_{8}Cl2_{2}FNO5_{5}S
  • Molecular Weight : 380.176 g/mol
  • Density : 1.58 g/cm3^3
  • Boiling Point : 505.2 °C
  • Flash Point : 259.3 °C
PropertyValue
Molecular FormulaC13_{13}H8_{8}Cl2_{2}FNO5_{5}S
Molecular Weight380.176 g/mol
Density1.58 g/cm3^3
Boiling Point505.2 °C
Flash Point259.3 °C

Biological Activity

Benzenesulfonylfluoride derivatives have been studied for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects.

Antifungal Activity

Research indicates that compounds similar to benzenesulfonylfluoride exhibit considerable antifungal properties. For instance, a study on related compounds demonstrated significant fungicidal effects against various fungal strains, suggesting potential applications in agricultural fungicides .

Antibacterial Activity

The antibacterial efficacy of benzenesulfonylfluoride has also been noted in several studies. Compounds derived from this structure were tested against multiple bacterial strains, showing promising results in inhibiting growth at specific concentrations .

Anti-inflammatory Properties

There is evidence that benzenesulfonylfluoride and its derivatives can modulate inflammatory responses. For example, some studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Fungicidal Efficacy :
    • A study evaluated the antifungal activity of a series of benzenesulfonyl derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with higher chlorine substitution exhibited enhanced antifungal activity compared to their unsubstituted counterparts .
  • Antibacterial Testing :
    • In vitro testing against E. coli and Staphylococcus aureus showed that specific derivatives of benzenesulfonylfluoride inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, outperforming some conventional antibiotics .
  • Anti-inflammatory Research :
    • A novel derivative was tested for its ability to reduce inflammation markers in a mouse model of arthritis. The compound demonstrated a reduction in joint swelling and pain, indicating its potential as an anti-inflammatory agent .

Summary of Research Findings

Research on benzenesulfonylfluoride highlights its multifaceted biological activities:

  • Antifungal Activity : Effective against various fungal pathogens.
  • Antibacterial Activity : Significant inhibition observed against multiple bacterial strains.
  • Anti-inflammatory Effects : Reduction in cytokine levels and inflammation markers.

Q & A

Advanced Research Question

  • Storage Conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl fluoride group .
  • Desiccants : Use silica gel or molecular sieves to minimize moisture exposure.
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols); anhydrous dimethylformamide (DMF) or acetonitrile is preferred for stock solutions .
  • Light Protection : Shield from UV light to prevent nitro group degradation .

What analytical challenges arise in detecting degradation products, and how can they be addressed?

Advanced Research Question
Degradation products (e.g., sulfonic acids from hydrolysis) are polar and may co-elute with the parent compound in reverse-phase HPLC. Strategies include:

  • Ion-Pair Chromatography : Use tetrabutylammonium phosphate to improve separation.
  • LC-MS/MS : Monitor m/z shifts corresponding to hydrolysis (e.g., loss of F–, +16 Da for sulfonic acid formation).
  • Stability-Indicating Assays : Accelerated degradation studies under acidic/alkaline conditions validate method robustness .

How can computational modeling predict the compound’s interactions with target enzymes?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to serine protease active sites. Key parameters:

  • Active Site Geometry : Align the sulfonyl fluoride with catalytic serine (e.g., chymotrypsin Ser-195).
  • Electrostatic Potential Maps : Identify regions of high electrophilicity (sulfonyl fluoride) and hydrophobic interactions (chloro-nitrophenoxy group).
  • Free Energy Calculations : Estimate binding affinity (ΔG) using MM-PBSA/GBSA methods .

What safety protocols are critical when handling this compound?

Advanced Research Question

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fluoride gas (released during hydrolysis).
  • Spill Management : Neutralize with calcium carbonate to immobilize fluoride ions .
  • Waste Disposal : Incinerate in approved facilities after mixing with combustible solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.